molecular formula C9H14ClNSi B159835 Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) CAS No. 138761-52-1

Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI)

Cat. No.: B159835
CAS No.: 138761-52-1
M. Wt: 199.75 g/mol
InChI Key: IYBJNGMWMADEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is an organosilicon compound with the molecular formula C9H14ClNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a trimethylsilyl group and a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) typically involves the reaction of 4-chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) are not widely documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates during reactions, while the chloromethyl group can undergo substitution to form various derivatives. The molecular targets and pathways involved depend on the specific application and reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is unique due to the presence of both the trimethylsilyl and chloromethyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .

Properties

CAS No.

138761-52-1

Molecular Formula

C9H14ClNSi

Molecular Weight

199.75 g/mol

IUPAC Name

[chloro(pyridin-4-yl)methyl]-trimethylsilane

InChI

InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3

InChI Key

IYBJNGMWMADEFS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C1=CC=NC=C1)Cl

Canonical SMILES

C[Si](C)(C)C(C1=CC=NC=C1)Cl

Synonyms

Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.